Product packaging for L-Phenylalaninamide, L-prolyl-(Cat. No.:CAS No. 1510-07-2)

L-Phenylalaninamide, L-prolyl-

Cat. No.: B8654350
CAS No.: 1510-07-2
M. Wt: 261.32 g/mol
InChI Key: QWKXKQOEFDFKMB-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Fundamental Dipeptide Moiety

L-Phenylalaninamide, L-prolyl- serves as a fundamental dipeptide moiety, which means it acts as a structural building block for larger and more complex peptide chains. ontosight.aipharmaffiliates.com Its specific sequence of L-proline followed by L-phenylalaninamide can be incorporated into longer synthetic peptides to confer particular structural or functional properties. ontosight.ai The presence of this dipeptide unit is noted in a variety of synthetic peptides designed for research purposes, highlighting its utility as a core structural element. evitachem.comsmolecule.com For instance, it forms the terminal end of synthetic peptides like N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide. evitachem.com The defined, rigid structure of the proline residue combined with the aromatic nature of the phenylalanine residue makes this dipeptide a specific and recognizable component in peptide design.

Role in Peptide Chemistry and Biochemistry Research

In the fields of peptide chemistry and biochemistry, L-Phenylalaninamide, L-prolyl- is significant primarily as a constituent of synthetic peptides used in research. The synthesis of these larger peptides often involves techniques like solid-phase peptide synthesis (SPPS), where amino acids, including the prolyl-phenylalaninamide unit, are sequentially added to a growing chain.

This moiety is a component of substrates designed for enzyme assays. For example, derivatives containing the prolyl-phenylalanine sequence are used to study proteases like chymotrypsin. ontosight.ai The interaction between the peptide substrate and the enzyme provides valuable information about enzyme kinetics and activity. Furthermore, the specific structure of peptides containing this unit is crucial for their biological activity and their interaction with cellular components like receptors or enzymes. ontosight.ai

Overview of Academic Research Trajectories

Academic research involving the L-Phenylalaninamide, L-prolyl- core is diverse, primarily focusing on the biological activities of the larger peptides that contain this structure. Research trajectories include:

Enzyme Inhibition and Kinetics: Derivatives are widely used to study protease activity and to screen for potential enzyme inhibitors. ontosight.ai For instance, Phenylalanyl-prolyl-arginine-chloromethyl ketone, a related structure, is classified as a serine and cysteine proteinase inhibitor. nih.gov

Cell Signaling and Disease Research: Synthetic peptides incorporating this moiety, such as IRI-426, are of interest in studies related to cell signaling and programmed cell death (apoptosis). ontosight.ai This line of research seeks to understand cellular processes that are critical in development and disease. ontosight.ai Similarly, sulfonylated dipeptide compounds containing a prolyl-phenylalanine structure have been investigated for their ability to inhibit leukocyte adhesion, which is relevant to inflammatory diseases like rheumatoid arthritis and asthma. google.com

Antimicrobial and Antifungal Studies: While not the exact compound, structurally similar molecules have been a focus of research. For example, L-Prolinamide, 5-Oxo-L-Prolyl-L-Phenylalanyl-4-Hydroxy, a compound produced by Pseudomonas fluorescence, has been studied for its antifungal properties against plant pathogens. researchgate.net

The following data tables provide a summary of the chemical properties of L-Phenylalaninamide, L-prolyl- and an overview of related research peptides that incorporate this fundamental dipeptide amide structure.

Table 1: Physicochemical Properties of L-Phenylalaninamide, L-prolyl-

Property Value Source
Molecular Formula C14H19N3O2 nih.gov
Molecular Weight 261.32 g/mol PubChem
IUPAC Name (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide PubChem
CAS Number 1510-07-2 evitachem.com

| Monoisotopic Mass | 261.14772688 Da | PubChem |

Table 2: Examples of Research Peptides Containing the L-prolyl-L-phenylalaninamide Moiety

Compound Name Molecular Formula Research Context/Application
N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide C14H18N2O2 Synthesis of bioactive peptides. evitachem.com
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide C24H27N3O6 Serves as a research tool in biochemistry to study protein interactions and enzyme activities. smolecule.com
IRI-426 (N2-acetyl-L-arginyl-L-prolyl-L-alpha-aspartyl-L-valyl-L-phenylalaninamide) C31H47N9O8 Studied for its role in modulating cellular functions, including apoptosis. ontosight.ainih.gov
Schistoflrfamide (L-prolyl-L-α-aspartyl-L-valyl-L-α-aspartyl-L-histidyl-L-valyl-L-phenylalanyl-L-leucyl-L-arginyl-L-phenylalaninamide) C59H86N16O14 A peptide of interest in biochemical and physiological studies. pharmaffiliates.comcymitquimica.com
Acetyl Tetrapeptide-15 (N-acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide) Not specified Derived from an opioid agonist, it is used in skincare formulations for sensitive skin. mdpi.com

| Succinylalanylalanyl-prolyl-phenylalanine-4-methylcoumaryl-7-amide | Not specified | A synthetic peptide substrate used in assays to measure the activity of proteases like chymotrypsin. ontosight.ai |

Table 3: Mentioned Chemical Compounds

Compound Name
L-Phenylalaninamide, L-prolyl-
L-proline
L-phenylalanine
N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide
IRI-426 (N2-acetyl-L-arginyl-L-prolyl-L-alpha-aspartyl-L-valyl-L-phenylalaninamide)
Schistoflrfamide
Chymotrypsin
Phenylalanyl-prolyl-arginine-chloromethyl ketone
L-Prolinamide, 5-Oxo-L-Prolyl-L-Phenylalanyl-4-Hydroxy
Acetyl Tetrapeptide-15 (N-acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O2 B8654350 L-Phenylalaninamide, L-prolyl- CAS No. 1510-07-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1510-07-2

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H19N3O2/c15-13(18)12(9-10-5-2-1-3-6-10)17-14(19)11-7-4-8-16-11/h1-3,5-6,11-12,16H,4,7-9H2,(H2,15,18)(H,17,19)/t11-,12-/m0/s1

InChI Key

QWKXKQOEFDFKMB-RYUDHWBXSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Strategies for L-Phenylalaninamide, L-prolyl- Synthesis

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is a widely adopted method for creating peptides by sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com This technique simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing steps. bachem.com The synthesis of L-Phenylalaninamide, L-prolyl- via SPPS would typically proceed in the C-terminal to N-terminal direction. wpmucdn.comnih.gov

The general workflow for the SPPS of L-Phenylalaninamide, L-prolyl- involves the following key steps:

Resin Selection and Functionalization : A suitable resin, such as a Rink amide resin, is chosen to yield a C-terminal amide upon cleavage. wpmucdn.com The first amino acid, L-phenylalanine, with its α-amino group protected, is coupled to the resin.

Deprotection : The temporary protecting group on the α-amino group of the resin-bound phenylalanine is removed. The most common protecting group used in modern SPPS is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed by treatment with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). wpmucdn.com

Coupling : The next amino acid, L-proline, also with its α-amino group protected (e.g., with Fmoc), is activated and then coupled to the free amino group of the resin-bound phenylalanine. wpmucdn.com

Final Deprotection : The protecting group on the N-terminal proline is removed.

Cleavage : The completed dipeptide is cleaved from the solid support. This is often achieved using a strong acid, such as trifluoroacetic acid (TFA), which also removes any acid-labile side-chain protecting groups if present. wpmucdn.com

The efficiency of each coupling and deprotection step is crucial for the successful synthesis of the target peptide. The use of excess reagents can be employed to drive the reactions to completion. peptide.com

Liquid-Phase Peptide Synthesis Techniques

Liquid-phase peptide synthesis (LPPS), also referred to as solution-phase synthesis, involves the stepwise construction of the peptide chain entirely in a solution. neulandlabs.com Unlike SPPS, the growing peptide is not attached to a solid support, which necessitates purification of the intermediate peptide after each coupling or deprotection step. neulandlabs.com This can be more labor-intensive but offers advantages in terms of scalability and the ability to purify intermediates to a high degree. neulandlabs.combachem.com

The synthesis of L-Phenylalaninamide, L-prolyl- in the liquid phase would involve the protection of the reactive functional groups of the amino acids, followed by the formation of the peptide bond in solution, and subsequent deprotection steps. neulandlabs.com A key feature of modern LPPS is the use of soluble tags, which can facilitate the purification of the growing peptide chain by altering its solubility properties, allowing for easier separation from reaction by-products. bachem.comscispace.com

LPPS is particularly well-suited for the large-scale production of shorter peptides. bachem.comnih.gov The process allows for precise control over reaction conditions and the characterization of intermediates at each stage of the synthesis.

Specialized Peptide Coupling and Protection/Deprotection Methodologies

The formation of the peptide bond between L-proline and L-phenylalaninamide requires the activation of the carboxylic acid group of the incoming amino acid. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. uni-kiel.de

Peptide Coupling Reagents:

These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group of the other amino acid. bachem.com Common classes of coupling reagents include carbodiimides and onium salts (phosphonium and aminium/uronium). uni-kiel.debachem.com

Coupling Reagent ClassExamplesMechanism of Action
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. bachem.compeptide.com
Phosphonium Salts Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP), Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate (PyBOP®)Generate reactive OBt esters in situ. bachem.comsigmaaldrich.com
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Form active esters that readily react with the amino group. peptide.comsigmaaldrich.com

Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents to suppress racemization and improve coupling efficiency. uni-kiel.deuniurb.it

Protecting Groups:

Protecting GroupAbbreviationTarget Functional GroupDeprotection Conditions
9-FluorenylmethoxycarbonylFmocα-Amino groupMild base (e.g., piperidine) nih.govucoz.com
tert-ButoxycarbonylBocα-Amino groupModerate to strong acid (e.g., TFA) nih.govucoz.com
BenzylBzlSide chains (e.g., esters)Strong acid (e.g., HF) or hydrogenolysis researchgate.net
tert-ButyltBuSide chains (e.g., esters, ethers)Strong acid (e.g., TFA) researchgate.net

The orthogonality of the protecting groups is a key principle, meaning that one type of protecting group can be removed without affecting another, allowing for selective deprotection at different stages of the synthesis. nih.govspringernature.com

Derivatization Strategies for Analytical and Functional Studies

Derivatization involves chemically modifying the L-Phenylalaninamide, L-prolyl- molecule to enhance its detectability or to enable specific types of analysis.

Chiral Derivatization for Enantiomeric Analysis

The determination of the enantiomeric purity of L-Phenylalaninamide, L-prolyl- is crucial, as the presence of the corresponding D-amino acids can significantly impact its biological activity. Chiral derivatization is an indirect method for enantiomeric analysis where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers have different physical and chemical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC or analyzed by NMR spectroscopy. researchgate.netnih.gov

The principle behind this technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be distinguished. nih.gov For dipeptides, which have two chiral centers, this analysis can be complex. nih.gov

Common Chiral Derivatizing Agents:

Derivatizing AgentAbbreviationReactive TowardsAnalytical Technique
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Primary and secondary aminesHPLC, Ion Mobility Mass Spectrometry nih.govmdpi.com
1-Fluoro-2,4-dinitrophenyl-5-L-leucinamideL-FDLAAmino groupsHPLC

The use of such agents allows for the accurate determination of the enantiomeric excess of the synthesized dipeptide. researchgate.net

Fluorogenic Derivatization for Biochemical Assays

Fluorogenic derivatization involves the introduction of a fluorophore onto the L-Phenylalaninamide, L-prolyl- molecule. This significantly enhances its sensitivity of detection in various biochemical assays. The derivatized peptide can then be detected and quantified using fluorescence-based techniques, such as fluorescence spectrometry or HPLC with a fluorescence detector. nih.gov

This approach is particularly useful for studying the interaction of the dipeptide with biological systems or for quantifying its presence in complex mixtures at low concentrations. nih.gov The derivatization reaction is designed to be specific and to proceed under mild conditions to avoid degradation of the peptide.

An example of a fluorogenic tagging reagent is (3R,4S)-1-(4-(aminomethyl)phenylsulfonyl)pyrrolidine-3,4-diol (APPD), which can be used for the selective derivatization of certain amino acid residues after appropriate modification. nih.gov While this specific reagent targets modified tyrosine residues, the principle can be adapted to target the N-terminal amine of L-Phenylalaninamide, L-prolyl- with other suitable fluorogenic reagents. The resulting fluorescently labeled dipeptide would have distinct excitation and emission wavelengths, allowing for its specific detection. nih.gov

Structural Modifications and Analog Design

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a key structural modification that can profoundly influence the conformation and properties of peptides. In the context of L-prolyl-L-phenylalaninamide, N-methylation of the amide nitrogen can have significant stereochemical consequences. This modification introduces a tertiary amide bond, which can affect the conformational mobility and the equilibrium between cis and trans isomers of the peptidyl-prolyl bond. nih.gov

The proline residue is unique among proteinogenic amino acids for its ability to adopt both cis and trans conformations with comparable energy levels, a feature critical to protein folding and function. N-methylation can alter this equilibrium and the rate of isomerization between the two forms. Studies on N-methylated peptides have shown that this modification can be crucial for biological activity. nih.govnih.gov For example, research on almiramide lipopeptides demonstrated that the degree and position of N-methylation influenced their anti-parasitic activity, suggesting a link between the conformational effects of methylation and biological function. nih.gov Furthermore, N-methylation can enhance proteolytic stability by sterically hindering the approach of proteases, a desirable feature in peptide drug design.

L-prolyl-L-phenylalaninamide can serve as a structural motif for incorporation into larger pseudo-peptides or as a template for the design of peptidomimetics. Peptidomimetics are molecules that mimic the structural and functional features of a peptide but are designed to have improved pharmacological properties, such as better metabolic stability and bioavailability. nih.gov

The Pro-Phe dipeptide sequence is a common feature in biologically active peptides and proteins, often found in β-turn structures. The inherent conformational preference of the proline residue can be exploited to induce specific secondary structures in a larger peptide chain. By incorporating the L-prolyl-L-phenylalaninamide unit, designers can create peptidomimetics that replicate the spatial arrangement of key pharmacophoric groups. For instance, analogs of the tripeptide L-prolyl-L-leucyl-glycinamide have been developed as peptidomimetics with potent biological activity, demonstrating the utility of modifying and mimicking such peptide structures. nih.gov This strategy allows for the combination of the advantages of peptides (high affinity, specificity) and small molecules (improved "drug-like" properties). nih.gov

Macrocyclization is a powerful strategy used in medicinal chemistry to overcome the inherent conformational flexibility of linear peptides, thereby enhancing their stability, affinity, and selectivity for biological targets. nih.gov The L-prolyl-L-phenylalaninamide moiety is an excellent candidate for inclusion in peptides intended for macrocyclization. The proline residue acts as a potent "turn-inducer," pre-organizing the linear peptide backbone into a conformation that is favorable for ring closure. nih.govuni-kiel.de

This pre-organization brings the reactive termini of the linear precursor into close spatial proximity, which increases the effective molarity and favors the entropically disfavored cyclization reaction over intermolecular side reactions. uni-kiel.de Strategies such as head-to-tail lactamization (amide bond formation) are frequently employed. nih.gov By constraining the peptide into a cyclic structure, its conformational freedom is significantly reduced, which can lock it into a bioactive conformation. This stabilization can lead to a substantial increase in binding potency. nih.gov Computational methods can be employed as a screening tool to evaluate the propensity of a designed macrocycle to adopt a conformation similar to that of a known active linear peptide, thus prioritizing the synthesis of more potent compounds. nih.gov

Spectroscopic Probing of L-Phenylalaninamide, L-prolyl- Conformations

Spectroscopic techniques are indispensable for elucidating the conformational preferences of peptides in various environments.

NMR spectroscopy is a powerful tool for studying the conformation of peptides in solution. For L-Phenylalaninamide, L-prolyl-, both ¹H and ¹³C NMR would provide detailed structural information.

A key feature observable in the NMR spectrum of this compound is the presence of two distinct sets of signals for many of the residues, corresponding to the cis and trans isomers of the Phe-Pro peptide bond. mdpi.comnih.gov The slow rate of isomerization on the NMR timescale allows for the simultaneous observation and quantification of both conformers. nih.goved.ac.uknih.gov The population of the cis isomer in X-Pro bonds can be significant, often ranging from 10-40%.

¹H NMR: The proton spectrum would show characteristic signals for the aromatic protons of the phenylalanine ring (typically between 7.0-7.5 ppm), the α-protons of both residues, and the distinct upfield signals of the proline ring protons (β, γ, and δ). The chemical shift of the proline Cα and Cβ protons, in particular, is sensitive to the isomerization state of the peptide bond.

¹³C NMR: The carbon spectrum is especially diagnostic for cis-trans isomerization. The chemical shifts of the proline Cβ and Cγ carbons differ significantly between the two isomers. Typically, the Cγ shift is downfield, and the Cβ shift is upfield in the trans isomer compared to the cis isomer. mdpi.com

NOESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiments would be critical for determining the spatial proximity between protons, which helps to define the three-dimensional structure. Key sequential and intra-residue NOEs, such as the distance between the Phe α-proton and the Pro δ-protons, can definitively distinguish between the cis and trans conformations. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for L-Phenylalaninamide, L-prolyl- Residues

AtomPhenylalanine Residue (Expected δ, ppm)Proline Residue (Expected δ, ppm)
¹H NMR
NH~8.0-
~4.5~4.3
~3.1~2.0 (trans), ~2.2 (cis)
-~1.9
-~3.5
Aromatic~7.2-7.4-
Amide (C-term)~7.5, ~7.1-
¹³C NMR
C=O~172~174
~55~61
~38~30 (trans), ~32 (cis)
~137 (aromatic)~25 (trans), ~23 (cis)
~129 (aromatic)~48
~127 (aromatic)-
~125 (aromatic)-

Note: Values are estimations based on typical peptide shifts and are sensitive to solvent, pH, and temperature.

Mass spectrometry provides information about the molecular weight and sequence of the peptide. High-resolution techniques like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap MS can determine the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) is used to probe the structure through fragmentation analysis. mdpi.com

In collision-induced dissociation (CID), the fragmentation of peptides containing proline often exhibits a phenomenon known as the "proline effect." This leads to a preferential cleavage of the peptide bond N-terminal to the proline residue, resulting in an intense y-type ion. nih.govnih.gov For L-Phenylalaninamide, L-prolyl-, this would correspond to the bond between the carbonyl carbon of phenylalanine and the nitrogen of proline.

Common fragmentation pathways would include:

b- and y-ions: Cleavage along the peptide backbone provides sequence information. A prominent y₁ ion corresponding to protonated phenylalaninamide would be expected.

Side-chain fragmentation: Loss of the benzyl group from the phenylalanine side chain (a neutral loss of 91 Da) is a characteristic fragmentation pathway.

Internal fragmentation: Cleavage at two points on the backbone can produce internal fragments, such as the immonium ion of proline (m/z 70.06) or phenylalanine (m/z 120.08).

Table 2: Predicted Major Fragment Ions for [Pro-Phe-NH₂ + H]⁺ in MS/MS

Ion TypeSequenceCalculated m/z
Precursor Ion[Pro-Phe-NH₂ + H]⁺262.16
b₁[Pro]⁺98.06
y₁[Phe-NH₂ + H]⁺165.10
Immonium (Pro)70.06
Immonium (Phe)120.08
Neutral Loss[M+H - C₇H₇]⁺171.09

Note: m/z values are for the monoisotopic mass.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule's functional groups. For peptides, the amide bond vibrations are particularly informative. mdpi.com

Amide A band (~3300 cm⁻¹): Associated with the N-H stretching vibration.

Amide I band (~1650 cm⁻¹): Primarily due to the C=O stretching vibration of the peptide bonds. Its frequency is sensitive to the secondary structure and hydrogen bonding.

Amide II band (~1550 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching. mdpi.com The aromatic C-H and C=C stretching vibrations from the phenylalanine ring would also be observable. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The primary chromophore in L-Phenylalaninamide, L-prolyl- is the phenyl group of the phenylalanine residue. It gives rise to a characteristic absorption spectrum in the UV region with a maximum absorption (λmax) around 258 nm, arising from π-π* electronic transitions of the aromatic ring. thermofisher.comamazonaws.com While this absorption is relatively weak compared to that of tryptophan or tyrosine, it can be used for quantification. thermofisher.comiosrjournals.org The position of the absorption maximum is sensitive to the local environment of the phenyl ring, although shifts are generally small. amazonaws.comnih.gov

Computational Approaches to Conformational Landscapes

Computational methods complement experimental data by providing a detailed atomic-level view of the molecule's energy landscape and dynamic behavior.

Ab initio and Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the dipeptide. nih.gov By systematically rotating the key dihedral angles (ψ of Phe, ω of the Phe-Pro bond, and χ of the Phe side chain) and calculating the relative energy of each conformation, a Ramachandran-like plot can be generated.

These calculations can accurately predict:

The relative energies of the cis and trans conformers of the Phe-Pro bond.

The preferred rotameric states of the phenylalanine side chain.

The geometries of stable, low-energy conformations, which can then be compared with experimental data. researchgate.net

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the peptide's conformation. youtube.com An MD simulation of L-Phenylalaninamide, L-prolyl- in an explicit solvent (like water) would reveal:

The stability of different conformations identified through quantum chemical calculations.

The dynamics of the cis-trans isomerization process, including the energy barrier for the transition. frontiersin.org

The conformational flexibility of the proline ring (puckering) and the phenylalanine side chain. nih.govnih.gov

The formation and lifetime of intramolecular hydrogen bonds and the patterns of solvation by water molecules.

Simulations can track the root-mean-square deviation (RMSD) from an initial structure to assess conformational stability and the root-mean-square fluctuation (RMSF) of individual atoms to identify regions of high flexibility. researchgate.net

An in-depth examination of the dipeptide L-Phenylalaninamide, L-prolyl- reveals a fascinating interplay of conformational constraints and intramolecular forces that define its three-dimensional architecture. This article explores the molecule's structural prediction using computational methods, the specific non-covalent interactions that stabilize its form, and its propensity to adopt defined secondary structures.

Biochemical Interactions and Enzymatic Studies

L-Phenylalaninamide, L-prolyl- as an Enzymatic Substrate

The interaction of L-Phenylalaninamide, L-prolyl- with specific enzymes is a cornerstone of its biochemical significance. Its peptide bond is susceptible to cleavage by certain proteases, making it an effective substrate for studying their activity.

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes by cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides. abcam.com The substrate specificity of DPP-4 is highly dependent on the presence of a proline or alanine residue at the penultimate position of the N-terminus. nih.govysu.am L-Phenylalaninamide, L-prolyl- fits this structural requirement, positioning it as a substrate for DPP-4. The enzyme recognizes the N-terminal Pro-Phe sequence and cleaves the dipeptide. This interaction is significant in the context of glucose metabolism, as DPP-4 is responsible for the degradation of incretins like glucagon-like peptide-1 (GLP-1). abcam.comnih.gov

The enzymatic action of DPP-4 on substrates like L-Phenylalaninamide, L-prolyl- involves the catalytic triad of serine, aspartate, and histidine within the enzyme's active site. ebi.ac.uk The crystal structure of human DPP-4 reveals a side opening that provides access to the active site for peptide substrates. nih.gov

Prolylcarboxypeptidase (PCP), also known as angiotensinase C, is a lysosomal serine protease that cleaves the C-terminal amino acid of a peptide when the penultimate residue is proline. uantwerpen.benih.gov This specificity makes L-Phenylalaninamide, L-prolyl- a suitable substrate for PCP. The enzyme hydrolyzes the peptide bond between the proline and the C-terminal phenylalanine amide.

PCP is involved in the regulation of blood pressure through its action on angiotensin II and in the control of appetite via the cleavage of α-melanocyte-stimulating hormone. uantwerpen.be The ability of PCP to process substrates with a penultimate proline highlights the importance of this residue in directing enzymatic activity. nih.gov The active site of PCP contains a hydrophobic pocket that accommodates the proline residue of the substrate. researchgate.net

L-Phenylalaninamide, L-prolyl- and its derivatives are utilized in assays to measure the activity of various proteases, including chymotrypsin-like proteases. For these assays, the phenylalaninamide portion is often modified with a chromogenic or fluorogenic leaving group, such as p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (AMC). nih.gov When the enzyme cleaves the peptide bond, the reporter molecule is released, leading to a measurable change in absorbance or fluorescence. nih.gov

Chymotrypsins are digestive serine proteases that preferentially cleave peptide bonds after aromatic amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov While the primary specificity of chymotrypsin is for the P1 residue (the amino acid preceding the cleavage site), the preceding amino acids (P2, P3, etc.) can also influence substrate binding and catalysis. A substrate like Suc-Ala-Ala-Pro-Phe-pNA is a known chromogenic substrate for chymotrypsin, demonstrating the utility of a Pro-Phe sequence in such assays. nih.gov The use of these synthetic substrates provides a sensitive and continuous method for monitoring enzyme kinetics. peptanova.de

EnzymeSubstrate Sequence RecognitionAction on L-Phenylalaninamide, L-prolyl-Physiological Relevance
Dipeptidyl Peptidase-4 (DPP-4)Cleaves X-Pro dipeptides from the N-terminusCleaves the Pro-Phe dipeptideIncretin hormone degradation, glucose homeostasis
Prolylcarboxypeptidase (PCP)Cleaves a C-terminal amino acid adjacent to a prolineCleaves the C-terminal PhenylalaninamideBlood pressure and appetite regulation
Chymotrypsin-like ProteasesCleaves after aromatic amino acids (e.g., Phe)Can serve as a substrate, especially when modified with a reporter groupProtein digestion

Enzyme Inhibition Mechanisms Involving L-Phenylalaninamide, L-prolyl- Derivatives

Derivatives of L-Phenylalaninamide, L-prolyl- are not only substrates but also serve as scaffolds for the design of enzyme inhibitors. By modifying the core structure, researchers can create molecules that bind to the active site of an enzyme without being cleaved, thereby blocking its activity.

The design of inhibitors based on L-Phenylalaninamide, L-prolyl- leverages the inherent affinity of this dipeptide for the active sites of prolyl peptidases. To transform the substrate into an inhibitor, the scissile peptide bond can be replaced with a non-hydrolyzable mimic, or functional groups can be added that interact strongly with the catalytic residues of the enzyme.

The inhibitory potency of these derivatives is determined by how well they fit into the enzyme's active site and the strength of their interactions with key amino acid residues. For instance, introducing a formyl or cyano group to the proline ring can significantly enhance inhibitory activity against prolyl endopeptidase. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, systematically exploring how different chemical modifications affect inhibitory potency. nih.govmdpi.comscienceopen.com These studies have shown that factors such as the nature of the N-blocking group and the stereochemistry of the proline residue are critical for effective inhibition. nih.gov

Structure-based drug design utilizes the three-dimensional structure of the target enzyme to guide the development of potent and selective inhibitors. researchgate.net For enzymes that bind L-Phenylalaninamide, L-prolyl-, their crystal structures in complex with substrates or inhibitors provide a detailed map of the active site. This information allows for the rational design of novel modulators with improved binding affinity and specificity. nih.govnais.net.cnresearchgate.net

Modulation of Biological Pathways

The chemical compound L-Phenylalaninamide, L-prolyl-, particularly in its cyclic dipeptide form, cyclo(L-Pro-L-Phe), has been the subject of various biochemical and enzymatic studies to elucidate its interactions with biological systems. Research has explored its influence on several pathways, including neurotransmitter release, opioid receptor modulation, and antimicrobial activities.

Investigations into Acetylcholine Release Modulation

The cycle of acetylcholine neurotransmitter release is a fundamental process in the nervous system, involving the synthesis of acetylcholine, its packaging into synaptic vesicles, and its subsequent release into the synaptic cleft to interact with postsynaptic receptors reactome.org. While the biochemical steps of this pathway are well-documented, specific investigations into the direct modulatory effects of L-Phenylalaninamide, L-prolyl- or its cyclic form, cyclo(L-Pro-L-Phe), on acetylcholine release are not extensively detailed in the current scientific literature. Further research is required to determine if this compound has any significant agonist, antagonist, or modulatory role in the release of this key neurotransmitter.

Characterization of Opioid Receptor Agonism/Antagonism

The interaction of peptides containing the Pro-Phe motif with opioid receptors has been a subject of scientific inquiry, particularly in the context of developing novel analgesics. While direct studies on the simple dipeptide L-Phenylalaninamide, L-prolyl- are limited, research into more complex macrocyclic tetrapeptides incorporating this sequence has provided insights into potential opioid activity.

For instance, novel synthetic macrocyclic tetrapeptides have been shown to possess mixed mu-opioid receptor (MOR) and kappa-opioid receptor (KOR) agonist and KOR antagonist activity. morressier.com One such peptide, cyclo[Pro-Sar-Phe-d-Phe], was rationally designed based on the structures of related macrocyclic tetrapeptides and demonstrated the ability to produce antinociception and antagonize KOR stimulation in animal models. nih.govresearchgate.net This dual activity is of interest for developing treatments for pain and substance abuse with potentially fewer side effects than traditional opioids. morressier.comnih.gov Modifications to the amino acid sequence in these complex peptides, such as substituting tryptophan, can alter the affinity and activity at MOR, KOR, and delta-opioid receptors (DOR), sometimes introducing DOR antagonism. mdpi.com

It is important to note that these findings relate to larger, structurally complex analogs and not directly to L-Phenylalaninamide, L-prolyl- or its simple cyclic form. The endomorphins, which are endogenous opioid peptides, also feature a proline residue, but their sequences (e.g., Endomorphin-1: Tyr-Pro-Trp-Phe-NH2) and high, selective affinity for the µ-opioid receptor differ significantly from the compound . wikipedia.orgwikipedia.org

Antifungal and Antibacterial Activity Mechanisms

The antimicrobial properties of cyclo(L-Pro-L-Phe) are well-documented, with studies demonstrating broad-spectrum activity against various pathogens. nih.govmdpi.com The mechanisms underlying these activities are multifaceted, involving disruption of bacterial communication, inhibition of protective biofilms, and synergistic effects with conventional antibiotics.

Antibacterial Mechanisms:

Quorum Sensing Inhibition: Cyclo(L-Pro-L-Phe) has been identified as a quorum sensing (QS) inhibitor, particularly against Pseudomonas aeruginosa. It has been shown to downregulate the expression of genes in the rhl and pqs QS systems. nih.gov By interfering with these cell-to-cell communication pathways, the compound can disrupt the coordinated expression of virulence factors. nih.govcaymanchem.com In Vibrio cholerae, cyclo(Phe-Pro) influences the ToxR-dependent transcription of leuO, which in turn inhibits the production of virulence factors. caymanchem.com

Biofilm Inhibition: A key consequence of QS inhibition is the reduction of biofilm formation. Studies have shown that cyclo(L-Pro-L-Phe) can inhibit biofilm formation in P. aeruginosa in a dose-dependent manner. nih.gov

Synergistic Activity: Cyclo(L-Pro-L-Phe) isolated from Streptomyces violascens has demonstrated synergistic or partially synergistic activity when combined with at least ten different commercial antibiotics, including ampicillin, ciprofloxacin, and erythromycin. tandfonline.com This effect is particularly notable with antibiotics that target cell wall synthesis, suggesting the compound may increase the susceptibility of bacteria to other drugs, potentially helping to overcome multidrug resistance. tandfonline.com

Antifungal Mechanisms:

While the precise mechanisms are still under investigation, cyclo(L-Pro-L-Phe) has reported antifungal properties. nih.govmdpi.com The activity of antimicrobial peptides against fungi often involves interaction with the fungal cell membrane, leading to disruption and cell death. frontiersin.org These peptides can also have intracellular targets, affecting processes like mitochondrial function. frontiersin.org

Summary of Antimicrobial Activity of Cyclo(L-Pro-L-Phe)
OrganismActivity TypeObserved Effect/MechanismReference
Pseudomonas aeruginosaAntibacterialInhibits biofilm formation; Downregulates rhlI and pqsR quorum sensing genes. nih.gov
Vibrio choleraeAntibacterialInhibits virulence factor production via ToxR-dependent transcription. caymanchem.com
Gram-positive and Gram-negative bacteriaAntibacterialShows broad-spectrum activity and synergistic effects with commercial antibiotics (e.g., ampicillin, ciprofloxacin). nih.govtandfonline.com
Various FungiAntifungalExhibits broad-spectrum antifungal properties. nih.gov

Studies on Peptide Isomerase Activity

The peptide bond preceding a proline residue is unique in its ability to exist in either a cis or trans conformation. hepionpharma.com The spontaneous isomerization between these two states is a slow process that can be a rate-limiting step in protein folding. hepionpharma.comwikipedia.org This conversion is catalyzed by a ubiquitous class of enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases). wikipedia.orgnih.gov

There are three main, structurally unrelated families of PPIases:

Cyclophilins: These were the first PPIases to be discovered and are the cellular targets for the immunosuppressive drug cyclosporin A. nih.govoup.com

FK506-binding proteins (FKBPs): This family binds to immunosuppressive drugs like FK506 (tacrolimus) and rapamycin. wikipedia.orgoup.com

Parvulins: A third family of PPIases that are not targeted by the aforementioned immunosuppressants. oup.comnih.gov

These enzymes act as molecular switches or timers by altering the conformation of proline-containing peptides and proteins, thereby regulating a vast array of cellular processes, including protein folding, cell cycle progression, and signal transduction. hepionpharma.comnih.govnih.gov The L-prolyl bond within the L-Phenylalaninamide, L-prolyl- structure is a substrate for this enzymatic isomerization. However, specific studies investigating how L-Phenylalaninamide, L-prolyl- itself modulates the activity of peptide isomerases, or acts as a specific inhibitor or activator, are not prominent in the reviewed literature. The primary context of study is the general enzymatic action on the proline bond itself, which is a fundamental aspect of peptide and protein biochemistry. imrpress.com

L Phenylalaninamide, L Prolyl in Peptidomimetic and Ligand Design

Design Principles for Peptidomimetic Agents

Peptidomimetics are compounds designed to replicate the biological activity of natural peptides but with enhanced stability, bioavailability, and receptor selectivity. The design of these agents often involves modifying the peptide backbone or side chains to overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation.

A key principle in peptidomimetic design is the mimicry of secondary structures of natural peptides, such as β-turns and β-sheets, which are crucial for molecular recognition and biological function. The unique cyclic structure of proline restricts the conformational freedom of the peptide backbone, making it a potent inducer of specific secondary structures, particularly β-turns. The inclusion of a proline residue can introduce kinks into a peptide chain, effectively breaking helical structures and promoting turn conformations. This property is instrumental in designing peptidomimetics that can adopt a specific bioactive conformation required for receptor binding.

The L-prolyl-L-phenylalaninamide scaffold can serve as a template for β-turn mimetics. The proline residue helps to define the turn, while the phenylalanine side chain can be oriented to interact with specific receptor pockets. For instance, studies on cyclic peptides containing the Pro-Pro-Phe-Phe sequence have highlighted the importance of this motif in conferring bioactivity, with the proline and phenylalanine residues contributing to a rigid backbone structure that enhances affinity for various biological targets. nih.gov

The design of peptidomimetics aims to enhance the binding affinity and selectivity for their biological targets. This can be achieved by introducing conformational constraints that reduce the entropic penalty upon binding and by optimizing the interactions between the ligand and the receptor. The rigid nature of the proline ring in L-prolyl-L-phenylalaninamide helps to pre-organize the molecule into a bioactive conformation, which can lead to a higher affinity for the target receptor.

Furthermore, the phenylalanine residue provides a versatile anchor for modifications to improve target interactions. The aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the receptor's binding site. Modifications to the phenyl ring, such as halogenation or the introduction of other functional groups, can further refine the binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. These studies guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

SAR studies often involve the systematic modification of the ligand's structure and observing the effect on its biological activity. For dipeptides like L-prolyl-L-phenylalaninamide, modifications can be made to the proline ring, the phenylalanine side chain, and the amide terminus. For example, substituting L-proline with its D-isomer can significantly alter the peptide's conformation and, consequently, its activity.

Receptor mutagenesis is another powerful technique used in conjunction with ligand modification to map the binding site and understand the key interactions. By mutating specific amino acid residues in the receptor and assessing the impact on ligand binding, researchers can identify the critical contact points. For instance, if a mutation of a specific aromatic residue in the receptor's binding pocket leads to a significant loss of affinity for a phenylalanine-containing ligand, it suggests a crucial π-π stacking interaction.

In Silico Approaches: Computational methods play a vital role in modern SAR studies. Molecular docking simulations can predict the binding mode of L-prolyl-L-phenylalaninamide and its analogs within the active site of a target receptor. longdom.org These simulations provide insights into the potential interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of a series of analogs with their biological activities. nih.gov These models generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications are likely to enhance activity.

In Silico TechniqueApplication in SAR of L-Phenylalaninamide, L-prolyl-
Molecular Docking Predicts the binding orientation and conformation within the receptor active site.
3D-QSAR Correlates the 3D structural properties of analogs with their biological activity to guide further modifications.
Molecular Dynamics Simulates the dynamic behavior of the ligand-receptor complex to assess binding stability.

In Vitro Approaches: Experimental assays are essential for validating the predictions from in silico models and for determining the biological activity of newly synthesized compounds. For ligands targeting receptors, radioligand binding assays can be used to determine the binding affinity (Ki or IC50 values) of L-prolyl-L-phenylalaninamide analogs. Functional assays, such as measuring second messenger levels or enzyme activity, provide information on the efficacy of the compounds (i.e., whether they are agonists or antagonists). mdpi.com For example, in the context of developing antimicrobial peptides, the activity of proline- and phenylalanine-containing lipotripeptides has been assessed against various pathogens. longdom.org

In Vitro AssayPurpose for L-Phenylalaninamide, L-prolyl- Derivatives
Radioligand Binding Assay To determine the affinity of the compounds for the target receptor.
Functional Assays To measure the biological response elicited by the compounds (e.g., agonism, antagonism).
Enzyme Inhibition Assays To assess the inhibitory potency against a target enzyme.
Cell-based Assays To evaluate the effect of the compounds on cellular processes. mdpi.com

Development of L-Phenylalaninamide, L-prolyl- Containing Ligands

The L-prolyl-L-phenylalaninamide scaffold has been incorporated into various ligands targeting a range of biological systems. Its structural properties make it an attractive building block for the development of novel therapeutics.

Research into peptides designed on a phenylalanine heptad repeat has shown that strategic substitution of phenylalanine with proline can modulate the cytotoxicity of these peptides while maintaining their antimicrobial and anti-endotoxin properties. nih.gov This highlights the utility of combining these two amino acids to fine-tune the biological activity of peptidomimetics.

Furthermore, studies on constrained H-Phe-Phe-NH2 analogs have demonstrated that rigidification of the dipeptide structure, for instance by incorporating a pyrrolidine ring (a key feature of proline), can lead to high affinity for the substance P 1-7 binding site and improved metabolic stability. nih.gov This underscores the potential of using proline-containing dipeptides like L-prolyl-L-phenylalaninamide as a starting point for developing stable and potent ligands.

The development of peptidomimetics often involves a cyclical process of design, synthesis, and biological evaluation, guided by SAR studies. The insights gained from modifying the L-prolyl-L-phenylalaninamide core and observing the resulting changes in activity contribute to the rational design of more effective and selective therapeutic agents.

Angiotensin II Isostere Research

Angiotensin II is a key octapeptide hormone in the renin-angiotensin system, playing a crucial role in blood pressure regulation. Its physiological effects are mediated by binding to specific receptors, primarily the AT1 and AT2 receptors. Consequently, the development of Angiotensin II receptor antagonists is a major therapeutic strategy for managing hypertension and other cardiovascular diseases.

Research in this area has involved the synthesis of numerous Angiotensin II analogs to understand the structure-activity relationships governing receptor binding and activation. Modifications to the peptide backbone and side chains have been systematically explored to identify key pharmacophoric elements. While various amino acid substitutions have been investigated at different positions of the Angiotensin II sequence, the direct incorporation of the L-prolyl-L-phenylalaninamide moiety as a central structural element in Angiotensin II isosteres is not extensively documented in publicly available research. The focus has often been on modifications of the C-terminal phenylalanine or the proline at position 7 of the native peptide. For instance, replacing the C-terminal phenylalanine with other aromatic or aliphatic residues has been a common strategy to modulate agonist versus antagonist activity.

Further investigation is required to fully elucidate the potential of the L-prolyl-L-phenylalaninamide scaffold in the design of novel Angiotensin II isosteres.

Substance P Antagonist Design

Substance P, a neuropeptide belonging to the tachykinin family, is involved in a wide range of biological processes, including pain transmission, inflammation, and mood regulation. It exerts its effects by binding to the neurokinin-1 (NK1) receptor. The development of NK1 receptor antagonists has been an area of intense research for new analgesics, anti-inflammatory agents, and antidepressants.

The L-prolyl-L-phenylalaninamide core has been a critical component in the design of potent dipeptide Substance P antagonists. Research has demonstrated that modifications of a lead dipeptide, Nα-[Nα-(1H-indol-3-ylcarbonyl)-L-lysyl]-N-methyl-N-(phenylmethyl)-L-phenylalaninamide, could lead to compounds with high binding affinity for the NK1 receptor.

In a key study, the lysine residue of the lead compound was systematically replaced with other amino acid derivatives, including hydroxyproline, which is structurally related to proline. This optimization led to the development of a (2S,4R)-hydroxyproline derivative that exhibited a twofold increase in potency in a [3H]SP binding assay using guinea pig lung membranes. Further modifications to the indole and phenylalaninamide portions of the molecule culminated in the discovery of highly potent and orally active Substance P antagonists. nih.gov

The structure-activity relationship (SAR) studies highlighted the importance of the proline-like ring structure for enhanced binding affinity. The general structure of these dipeptide antagonists can be represented as R1-Pro-Phe-R2, where R1 and R2 are varied to optimize potency and pharmacokinetic properties.

CompoundR1 GroupR2 Group[3H]SP Binding IC50 (nM)
Lead Compound (Lysine-based)1H-indol-3-ylcarbonylN-methyl-N-(phenylmethyl)~20
Optimized Hydroxyproline Derivative1H-indol-3-ylcarbonylN-methyl-N-(phenylmethyl)~10
FK888 (further optimized)1-methyl-1H-indol-3-ylcarbonylN-methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamidePotent NK1 antagonist

This table is illustrative and based on the progression described in the research. Specific IC50 values for all intermediate compounds may not be publicly available.

These findings underscore the successful application of the L-prolyl-L-phenylalaninamide scaffold in the rational design of novel and effective Substance P antagonists.

IAP Antagonist Development

Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that play a critical role in regulating apoptosis, or programmed cell death. By inhibiting caspases, the key executioners of apoptosis, IAPs can promote cell survival. In many cancers, IAPs are overexpressed, contributing to tumor growth and resistance to therapy. Therefore, developing antagonists of IAPs is a promising strategy in oncology.

The endogenous antagonist of several IAPs is the Second Mitochondria-derived Activator of Caspases (Smac). The N-terminal tetrapeptide sequence of mature Smac, which is Alanine-Valine-Proline-Isoleucine (AVPI), is crucial for its interaction with and inhibition of IAPs. Consequently, a major focus of IAP antagonist development has been the design of small molecules that mimic this AVPI sequence, known as Smac mimetics.

The role of the L-prolyl-L-phenylalaninamide moiety in this context is less direct. While proline is a key residue in the Smac N-terminus, the subsequent residue is isoleucine, not phenylalaninamide. Research into Smac mimetics has largely concentrated on creating peptidomimetics that replicate the binding interactions of the native AVPI sequence. This has led to the development of both monovalent and bivalent Smac mimetics with high affinity for IAPs.

While the specific L-prolyl-L-phenylalaninamide dipeptide may not be a primary scaffold in mainstream Smac mimetic design, the principles of peptidomimicry involving proline are central to the field. It is conceivable that novel IAP antagonists could be designed that incorporate a prolyl-phenylalaninamide structure, but this does not appear to be a widely reported strategy in the current scientific literature. The focus remains on closely mimicking the endogenous AVPI sequence to disrupt the IAP-caspase interaction.

Advanced Research Applications and Future Directions

Development of Bio-Analytical Tools

The unique chemical properties of L-Phenylalaninamide, L-prolyl- and other dipeptides make them useful in the development and validation of advanced bio-analytical methods for separation, quantification, and detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. nih.gov Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly well-suited for peptides. nih.gov In RP-HPLC, dipeptides like L-Phenylalaninamide, L-prolyl- are applied to a hydrophobic stationary phase (e.g., silica (B1680970) particles bonded with C18 alkyl chains) and eluted with a gradient of an increasing concentration of an organic solvent (like acetonitrile) in water. hplc.eunih.gov The high resolving power of RP-HPLC allows for the separation of very similar peptides, sometimes differing by only a single amino acid. hplc.eu

Thin-Layer Chromatography (TLC) is another valuable chromatographic method for the analysis of amino acids and peptides. nih.gov It can be used for rapid screening and to monitor the progress of reactions. Reversed-phase TLC (RP-TLC) plates with a hydrophobic coating can be used to separate small peptides based on principles similar to RP-HPLC. Chiral TLC systems have also been developed for the challenging task of separating peptide enantiomers. nih.govresearchgate.net These chromatographic techniques are essential for quantifying the purity of synthetic peptides and for isolating them from complex mixtures.

Table 2: Chromatographic Methods for Dipeptide Analysis

TechniquePrinciple of SeparationTypical Stationary PhaseTypical Mobile PhaseApplication
RP-HPLC HydrophobicityC18 or C8 bonded silicaWater/Acetonitrile gradient with an ion-pairing agent (e.g., TFA)High-resolution separation and precise quantification.
RP-TLC HydrophobicitySilica gel coated with hydrocarbonsSolvent mixtures of varying polarityRapid analysis, purity checks, and reaction monitoring.
Ion-Exchange HPLC Net charge at a given pHCharged resins (anion or cation exchangers)Buffered aqueous solutions with a salt gradientSeparation of peptides based on acidic or basic properties. nih.gov

This table outlines common chromatographic techniques applicable to the separation and analysis of dipeptides.

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal in the presence of a target analyte. Peptides are increasingly being used as the biorecognition element in these devices due to their stability, selectivity, and ease of synthesis. mdpi.comnih.gov

In a typical peptide-based electrochemical biosensor, a specific peptide sequence is immobilized on an electrode surface. biosynth.comresearchgate.net When the target molecule binds to the peptide, it causes a change in the electrical properties of the electrode surface (such as impedance, potential, or current), which can be detected and quantified. mdpi.comnih.gov While a specific biosensor for L-Phenylalaninamide, L-prolyl- is not widely reported, the principles are broadly applicable. Such dipeptides can be used to develop and test new immobilization strategies or to create sensors for detecting enzymes, like peptidases, that would cleave the dipeptide and generate a signal. biosynth.com The development of these tools is a promising area for rapid and cost-effective diagnostics in clinical and environmental monitoring. biosynth.commdpi.com

Emerging Research Areas

Research involving L-Phenylalaninamide, L-prolyl- and related compounds continues to evolve, opening up new avenues of investigation.

One emerging field is the use of L-prolyl dipeptides in organocatalysis. Studies have shown that dipeptides derived from L-proline can catalyze chemical reactions, and their catalytic activity can be influenced by self-aggregation, which in turn depends on the peptide's concentration and the nature of the adjacent amino acid. nih.gov

Furthermore, the precise structural and conformational properties of these dipeptides make them excellent models for computational and biophysical studies. They can be used to refine force fields for molecular dynamics simulations of protein folding and aggregation. Understanding the aggregation behavior of simple dipeptides can provide insights into the initial stages of amyloid fibril formation, which is associated with neurodegenerative diseases. nih.gov The exploration of peptidomimetics, where the peptide structure is modified to enhance stability or activity, also represents a significant future direction, with potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing L-Phenylalaninamide, L-prolyl- derivatives with high enantiomeric purity?

  • Answer : Synthesis typically involves coupling L-phenylalanine amide with L-proline derivatives using solid-phase peptide synthesis (SPPS) or solution-phase methods. For example, formylation reactions using formyl chloride in anhydrous solvents like dichloromethane under alkaline conditions yield N-formylated derivatives . Purification via reversed-phase HPLC with C18 columns ensures enantiomeric purity, as impurities in stereochemistry can significantly alter bioactivity . Characterization using ESI-MS and NMR (1H, 13C) confirms structural integrity, with exact molecular weight verification (e.g., 800.9545 g/mol for C35H60N16O6 derivatives) .

Q. How can researchers validate the structural stability of L-Phenylalaninamide, L-prolyl- peptides under varying pH conditions?

  • Answer : Circular dichroism (CD) spectroscopy is critical for assessing conformational stability. For instance, monitoring α-helix or β-sheet content at pH 2–12 reveals pH-dependent structural changes. Comparative studies using dynamic light scattering (DLS) can further detect aggregation, while stability assays in simulated physiological buffers (e.g., PBS at 37°C) evaluate degradation kinetics .

Q. What analytical techniques are essential for quantifying L-Phenylalaninamide, L-prolyl- in complex biological matrices?

  • Answer : LC-MS/MS with multiple reaction monitoring (MRM) modes provides high sensitivity and specificity. Calibration curves using certified reference materials (CRMs) ensure accuracy, while internal standards (e.g., isotopically labeled analogs) correct for matrix effects. For tissue samples, homogenization followed by acetonitrile precipitation minimizes interference .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for L-Phenylalaninamide, L-prolyl- peptides targeting neurological receptors?

  • Answer : Discrepancies often arise from variations in enantiomeric purity or assay conditions. For example, Bhargava (1984) demonstrated that prolyl-leucyl-glycinamide modulates dopamine receptor sensitivity in haloperidol-treated rats, but inconsistent results may stem from differences in peptide solubility or receptor subtype selectivity . Meta-analyses of raw data (e.g., IC50 values) across studies, normalized to standardized assay protocols (e.g., uniform cell lines, buffer pH), can clarify trends .

Q. What experimental designs are optimal for evaluating the pharmacokinetic (PK) profile of L-Phenylalaninamide, L-prolyl- derivatives in vivo?

  • Answer : A tiered approach is recommended:

  • Phase 1 : Radiolabeled tracer studies (e.g., 14C-labeled peptides) in rodents to assess absorption, distribution, and excretion.
  • Phase 2 : LC-MS/MS quantification of plasma/tissue samples at timed intervals to calculate AUC, Cmax, and half-life.
  • Phase 3 : Bile duct cannulation in models like Sprague-Dawley rats to evaluate enterohepatic recirculation .

Q. How can computational modeling enhance the design of L-Phenylalaninamide, L-prolyl- analogs with improved target binding affinity?

  • Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., ACE-2 or Mpro) identifies critical binding residues. For instance, Mishra et al. (1983) used homology modeling to predict PLG peptide interactions with dopamine receptors . Machine learning models trained on ChEMBL bioactivity data further optimize side-chain substitutions for enhanced stability and affinity .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in L-Phenylalaninamide, L-prolyl- synthesis?

  • Answer : Implementing quality-by-design (QbD) principles ensures reproducibility:

  • Critical Parameters : Control reaction temperature (±1°C), solvent purity (HPLC-grade), and resin loading in SPPS.
  • In-Process Checks : Mid-synthesis FT-IR or MALDI-TOF analysis detects incomplete couplings.
  • Post-Synthesis : Rigorous lyophilization protocols (e.g., −80°C, 0.1 mbar) prevent hygroscopic degradation .

Q. How should researchers design assays to distinguish between direct and indirect pharmacological effects of L-Phenylalaninamide, L-prolyl- peptides?

  • Answer : Use orthogonal in vitro and in vivo models:

  • In Vitro : Knockout cell lines (e.g., CRISPR-edited dopamine receptor KO) confirm target specificity.
  • In Vivo : Co-administration with receptor antagonists (e.g., haloperidol for dopamine receptors) isolates indirect effects. Dose-response curves with Hill coefficients >1 suggest cooperative binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.